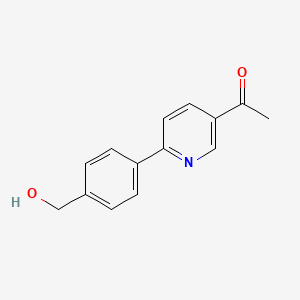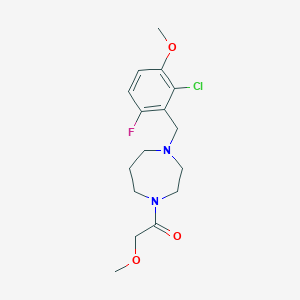
4-(5-Acetyl-2-pyridinyl)phenylmethanol
Übersicht
Beschreibung
4-(5-Acetyl-2-pyridinyl)phenylmethanol is an organic compound that features a pyridine ring substituted with an acetyl group and a phenylmethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Acetyl-2-pyridinyl)phenylmethanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, where the pyridine ring is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenylmethanol Moiety: The phenylmethanol group can be attached through a Grignard reaction, where phenylmagnesium bromide reacts with the pyridine derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Acetyl-2-pyridinyl)phenylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are used.
Major Products Formed
Oxidation: Formation of 4-(5-Acetyl-2-pyridinyl)benzaldehyde.
Reduction: Formation of 4-(5-Hydroxy-2-pyridinyl)phenylmethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(5-Acetyl-2-pyridinyl)phenylmethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(5-Acetyl-2-pyridinyl)phenylmethanol involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-Acetyl-2-pyridinyl)benzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
4-(5-Hydroxy-2-pyridinyl)phenylmethanol: Similar structure but with a hydroxyl group instead of an acetyl group.
Uniqueness
4-(5-Acetyl-2-pyridinyl)phenylmethanol is unique due to the presence of both an acetyl group and a phenylmethanol moiety, which can impart distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-[6-[4-(hydroxymethyl)phenyl]pyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10(17)13-6-7-14(15-8-13)12-4-2-11(9-16)3-5-12/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXJXOVWNKMLIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyclohex-1-en-1-yl-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B3801076.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,3,4-trimethylbenzamide](/img/structure/B3801083.png)
![2-[(1-Ethylimidazol-2-yl)methyl]-9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B3801088.png)
![7-(3-methoxybenzyl)-2-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3801089.png)
![(1R,2R)-1-(3,6-dihydro-2H-pyridin-1-yl)-1'-(1H-imidazol-5-ylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B3801093.png)
![N-(1,1-dimethylprop-2-yn-1-yl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B3801111.png)
![4-(4-{[2-(trifluoromethyl)pyrrolidin-1-yl]carbonyl}phenyl)-4H-1,2,4-triazole](/img/structure/B3801115.png)
![(3S,4S)-1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B3801120.png)
![N-(2-ethoxybenzyl)-N-ethyl-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3801121.png)
![ethyl [1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]acetate](/img/structure/B3801124.png)
methanone](/img/structure/B3801138.png)
![N-ethyl-1-[3-(4-morpholinyl)propyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B3801156.png)
![N-{3-[2-(hydroxymethyl)-4-pyridinyl]phenyl}acetamide](/img/structure/B3801157.png)

